Product packaging for Boc-2,4,6-trimethylaniline(Cat. No.:CAS No. 56700-69-7)

Boc-2,4,6-trimethylaniline

Cat. No.: B1623133
CAS No.: 56700-69-7
M. Wt: 235.32 g/mol
InChI Key: PEGKAUOAYVQXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,4,6-trimethylaniline, known chemically as tert-butyl N-(2,4,6-trimethylphenyl)carbamate, is a valuable building block in scientific research and organic synthesis . Its core value lies in its role as a protected form of 2,4,6-trimethylaniline (mesidine), a compound recognized for its use as a precursor to bulky ligands and advanced chemical intermediates . The Boc (tert-butoxycarbonyl) group safeguards the amine functionality, allowing for selective reactions at other sites during multi-step synthesis. Deprotection under mild acidic conditions readily regenerates the parent mesidine amine. The primary research applications of this compound stem from the steric and electronic properties of the mesityl group. It serves as a key precursor in the synthesis of N-heterocyclic carbene (NHC) ligands, such as IMes, which are crucial components in modern organometallic chemistry and catalysis . These ligands are extensively used in catalysts, including the second-generation Grubbs catalyst, which facilitates olefin metathesis reactions fundamental to constructing complex organic molecules . Furthermore, the parent aniline structure is a common intermediate in the synthesis of dyes and pigments for the textile industry and is also used in the formulation of agrochemicals . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2 B1623133 Boc-2,4,6-trimethylaniline CAS No. 56700-69-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56700-69-7

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl N-(2,4,6-trimethylphenyl)carbamate

InChI

InChI=1S/C14H21NO2/c1-9-7-10(2)12(11(3)8-9)15-13(16)17-14(4,5)6/h7-8H,1-6H3,(H,15,16)

InChI Key

PEGKAUOAYVQXMP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Synthetic Methodologies for N Tert Butoxycarbonyl 2,4,6 Trimethylaniline and Its Precursors

Direct N-Protection Strategies for 2,4,6-Trimethylaniline (B148799)

The introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of 2,4,6-trimethylaniline is a common protective strategy. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The N-Boc protection of 2,4,6-trimethylaniline can be effectively carried out under basic conditions. rsc.org A general procedure involves dissolving the amine in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and then adding di-tert-butyl dicarbonate in the presence of a base. rsc.org The reaction mixture is typically stirred at a low temperature, such as 0 °C, and then allowed to warm to room temperature to ensure complete conversion. rsc.org Upon completion, the solvent is removed, and the crude product is purified through extraction and washing to yield the N-Boc protected amine. rsc.org For instance, tert-Butyl N-(2,4,6-trimethylphenyl)carbamate has been synthesized in quantitative yield as an off-white solid. rsc.org The reaction progress is often monitored using thin-layer chromatography (TLC). rsc.org

It has been noted that steric hindrance from the methyl groups adjacent to the amino group in 2,4,6-trimethylaniline can slow down the reaction rate compared to less substituted anilines. rsc.org

Table 1: Synthesis of tert-Butyl N-(2,4,6-trimethylphenyl)carbamate

Parameter Value/Condition
Starting Material 2,4,6-Trimethylaniline
Reagent Di-tert-butyl dicarbonate (Boc₂O)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time ~6 hours
Product tert-Butyl N-(2,4,6-trimethylphenyl)carbamate
Yield 100%

Data sourced from a general N-Boc procedure that yielded the specified product. rsc.org

To improve the efficiency and selectivity of the N-Boc protection of amines, various catalytic systems have been explored. For weakly nucleophilic aromatic amines like 2,4,6-trimethylaniline, catalysts can significantly accelerate the reaction. wuxibiology.com Catalysts such as 4-(dimethylamino)pyridine (DMAP) are known to enhance the rate of tert-butoxycarbonylation. researchgate.netorgsyn.org The mechanism is believed to involve the formation of a more reactive intermediate from the reaction of DMAP with Boc₂O. researchgate.net

Other catalytic systems that have been developed for N-Boc protection include:

Iodine: A catalytic amount of iodine can facilitate the N-tert-butoxycarbonylation of various amines under solvent-free conditions at room temperature. organic-chemistry.org

Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂): This has been shown to be an efficient and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org

1-Alkyl-3-methylimidazolium cation-based ionic liquids: These can catalyze the N-tert-butoxycarbonylation with excellent chemoselectivity, purportedly by activating the di-tert-butyl dicarbonate through hydrogen bonding. organic-chemistry.org

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for N-Boc protection. One such approach involves performing the reaction in water without any catalyst, which can lead to the chemoselective formation of N-Boc derivatives. organic-chemistry.org Another green solvent and catalyst is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which allows for the efficient and chemoselective mono-N-Boc protection of diverse amines and can be readily recycled. organic-chemistry.org

Furthermore, alcoholic solvents like methanol (B129727) have been reported to significantly enhance the rate of Boc protection of aromatic amines at room temperature without the need for a base. wuxibiology.com Quantum mechanics calculations suggest that the alcohol stabilizes the transition state through hydrogen bonding, thereby increasing the reaction rate. wuxibiology.com This approach offers a milder and more atom-economical alternative to traditional methods.

Synthetic Routes to 2,4,6-Trimethylaniline

2,4,6-Trimethylaniline is a commercially important aromatic amine, primarily synthesized from mesitylene (B46885). wikipedia.org

The most common industrial method for preparing 2,4,6-trimethylaniline involves a two-step process starting from mesitylene. wikipedia.orgguidechem.com

The first step is the selective mononitration of mesitylene to produce 2,4,6-trimethylnitrobenzene. wikipedia.orgchemicalbook.comchemdad.comchemicalbook.comlookchem.com This is typically achieved by reacting mesitylene with a mixed acid solution of sulfuric acid and nitric acid. chemicalbook.comchemdad.comchemicalbook.comlookchem.com The reaction conditions, particularly the temperature, are carefully controlled (usually below 10°C) to prevent the oxidation of the methyl groups and the formation of dinitro by-products. guidechem.comchemicalbook.comchemdad.comchemicalbook.comlookchem.com

In the second step, the resulting 2,4,6-trimethylnitrobenzene is reduced to 2,4,6-trimethylaniline. wikipedia.orgguidechem.com This reduction can be carried out using several methods:

Catalytic Hydrogenation: This is a common industrial method where the nitro compound is hydrogenated in the presence of a catalyst, such as a Nickel catalyst, at elevated temperature and pressure. guidechem.comprepchem.comgoogle.com

Metal/Acid Reduction: A classic laboratory and industrial method involves the use of a metal, such as iron powder, in the presence of an acid like hydrochloric acid. chemicalbook.comchemdad.comchemicalbook.comlookchem.com

The crude 2,4,6-trimethylaniline is then purified by distillation. chemicalbook.comchemdad.comchemicalbook.comlookchem.com

Table 2: Two-Step Synthesis of 2,4,6-Trimethylaniline from Mesitylene

Step Reaction Reagents Key Conditions
1. Nitration Mesitylene → 2,4,6-Trimethylnitrobenzene Sulfuric acid, Nitric acid < 10°C, 4 hours

Data sourced from multiple references describing the synthesis process. chemicalbook.comchemdad.comchemicalbook.comlookchem.com

An alternative, though less common, approach to synthesizing 2,4,6-trimethylaniline involves the alkylation of simpler amines. One such method uses toluene (B28343) amine and methanol as raw materials. guidechem.com The reaction is carried out at high temperatures (above 300°C) using a catalyst such as γ-Al₂O₃-V, Cr, or Mg. guidechem.com However, the high operating temperatures and issues with conversion and selectivity have made this process difficult to industrialize. guidechem.com

Alkylation reactions are also used to further modify mesitylene derivatives. For example, the free amino group of a partially protected triamine derivative of mesitylene can be selectively alkylated with alkyl halides. psu.edu However, sterically hindered amines, such as certain mesitylene derivatives, can show reduced reactivity in SN2 alkylation reactions. psu.edursc.org

Advanced Deprotection Strategies for the N Tert Butoxycarbonyl Group

Acid-Catalyzed N-Boc Cleavage Methodologies

The most common method for cleaving the N-Boc group relies on acid catalysis, which facilitates the formation of a stable tert-butyl cation and subsequent release of the free amine. acsgcipr.org While effective, the choice of acid is critical to achieving selectivity and avoiding unwanted side reactions.

A mild and efficient method for the deprotection of the N-Boc group from a variety of substrates, including Boc-2,4,6-trimethylaniline, utilizes oxalyl chloride in methanol (B129727). rsc.orgrsc.org This system operates effectively at room temperature, offering high yields in relatively short reaction times. nih.gov For this compound, the deprotection yields the corresponding 2,4,6-trimethylaniline (B148799) in 83% yield after 2 hours. researchgate.net

The reaction is notably faster for aromatic substrates bearing electron-withdrawing groups, while steric hindrance adjacent to the N-Boc group, such as the methyl groups in 2,4,6-trimethylaniline, can slow the reaction rate. nih.govrsc.org

The proposed mechanism suggests a more complex pathway than the simple in situ generation of hydrochloric acid. nih.govrsc.org It is postulated that the electrophilic nature of oxalyl chloride facilitates an addition to the carbamate's carbonyl oxygen. rsc.org This intermediate undergoes a series of transformations, potentially leading to an oxazolidinedione-like intermediate. nih.govresearchgate.net Subsequent workup with methanol leads to the collapse of this intermediate, releasing the deprotected amine, carbon dioxide, and carbon monoxide. rsc.org This mechanism accounts for the mild conditions and high functional group tolerance observed. nih.gov

EntrySubstrateTime (h)Yield (%)
1N-Boc-4-nitroaniline190
2N-Boc-2-methylaniline280
3N-Boc-4-bromoaniline185
4N-Boc-aniline1.588
5N-Boc-2,4,6-trimethylaniline 2 83
6N-Boc-2,6-diisopropylaniline370
7N-Boc-indole465

This table presents data on the deprotection of various N-Boc protected amines using oxalyl chloride (3 equiv.) in methanol at room temperature, adapted from Nag et al. nih.govresearchgate.net

Beyond the oxalyl chloride system, a range of acidic reagents is commonly employed for N-Boc deprotection, each with distinct advantages and disadvantages. mdpi.com

Strong Acids: Trifluoroacetic acid (TFA), either neat or as a solution in dichloromethane (B109758) (DCM), is a standard reagent for rapid and efficient Boc cleavage. bath.ac.uk Similarly, hydrogen chloride (HCl) in solvents like dioxane, methanol, or ethyl acetate (B1210297) is widely used. nih.gov While effective, these harsh conditions can lead to the cleavage of other acid-sensitive protecting groups and promote side reactions. nih.govacsgcipr.org

Lewis Acids: Various Lewis acids, such as bismuth(III) trichloride (B1173362) (BiCl₃), can catalyze the removal of the Boc group. researchgate.net These reagents can offer different selectivity profiles compared to Brønsted acids.

Milder Acids: Aqueous phosphoric acid has been reported as an effective and more environmentally benign reagent for deprotecting N-Boc groups while showing tolerance towards other sensitive functionalities like Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org

A significant challenge with acid-catalyzed deprotection is the generation of the tert-butyl cation, which can act as an alkylating agent on nucleophilic sites within the substrate, such as electron-rich aromatic rings like 2,4,6-trimethylaniline. acsgcipr.org This can lead to the formation of undesirable by-products. The use of scavengers, such as triethylsilane or thiophenol, is often necessary to suppress these side reactions. acsgcipr.orgbath.ac.uk

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic acid (TFA) 25-50% in DCM, rtFast, effective, volatileHarsh, non-selective, can cleave other acid-labile groups, generates t-butyl cation
Hydrogen Chloride (HCl) 4M in Dioxane or MeOH, rtCommon, inexpensiveHarsh, potential for side reactions, non-selective
Phosphoric Acid (H₃PO₄) Aqueous solution, warmMild, good chemoselectivitySlower, requires aqueous conditions
Oxalyl Chloride / MeOH 3 equiv. in MeOH, rtVery mild, high functional group toleranceGenerates CO (toxic gas), slower with hindered substrates
Bismuth(III) Chloride (BiCl₃) Acetonitrile/water, 55°CHigh chemoselectivity, tolerates t-butyl estersRequires heating, use of metal reagent

Orthogonal Deprotection Strategies in Multistep Synthesis

In the synthesis of complex molecules with multiple protected functional groups, an orthogonal deprotection strategy is essential. organic-chemistry.org This approach allows for the selective removal of one protecting group under conditions that leave others intact. The N-Boc group is a key component of many such strategies due to its unique acid lability. organic-chemistry.orgmdpi.com

A classic example of orthogonality involves the use of the N-Boc group in conjunction with the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org The Boc group is readily cleaved with acid (e.g., TFA), while the Fmoc group is stable to acid but is removed under basic conditions (e.g., piperidine). organic-chemistry.org

Similarly, the benzyl-based carbamate (B1207046) (Cbz or Z) group is stable to the acidic conditions used for Boc removal and also to the basic conditions for Fmoc removal. highfine.com The Cbz group is typically cleaved under reductive conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C). highfine.com

Therefore, a molecule containing this compound, an Fmoc-protected aliphatic amine, and a Cbz-protected amine could be deprotected stepwise:

Acid Treatment (TFA): Selectively removes the Boc group from the trimethylaniline.

Base Treatment (Piperidine): Selectively removes the Fmoc group.

Hydrogenolysis (H₂/Pd-C): Selectively removes the Cbz group.

This orthogonality is fundamental in fields like peptide synthesis, allowing for the controlled, sequential elongation of a peptide chain. rsc.org

Chemoselectivity in N-Boc Deprotection from Multifunctionalized Substrates

Chemoselectivity refers to the ability to react with a specific functional group in the presence of other, different functional groups. When deprotecting N-Boc groups from highly functionalized substrates, chemoselectivity is a primary concern. organic-chemistry.orgresearchgate.net

The use of strong, non-selective acids like TFA can be problematic. nih.gov For instance, if a substrate containing this compound also possesses other acid-labile groups such as tert-butyl esters, silyl (B83357) ethers (like TBDMS), or acetals, these may be cleaved simultaneously during Boc deprotection. organic-chemistry.orgacsgcipr.org

The oxalyl chloride/methanol method demonstrates superior chemoselectivity in this regard. nih.gov It has been successfully used to deprotect an N-Boc group on a complex hybrid molecule (a dual inhibitor of IDO1 and DNA Pol gamma) that also contained an ester bond. nih.govrsc.org Attempts to deprotect this molecule using standard TFA or HCl conditions resulted in the cleavage of the ester bond without affecting the N-Boc group, highlighting the challenge of predictable selectivity. nih.gov In contrast, the oxalyl chloride system cleanly removed the Boc group while leaving the ester intact. nih.govrsc.org

Achieving chemoselectivity often involves choosing milder reagents or catalyst systems that can differentiate between the subtle electronic and steric differences of various functional groups. researchgate.net For example, using bismuth(III) trichloride was shown to selectively remove the N-Boc group in the presence of highly acid-sensitive groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and tert-butyl esters, which would not survive treatment with TFA. researchgate.net This level of control is crucial for the successful synthesis of advanced intermediates and final target molecules. rsc.org

Applications of 2,4,6 Trimethylaniline in Catalysis and Complex Chemical Synthesis

Development of Sterically Demanding Ligands and Catalytic Precursors

The unique steric profile of 2,4,6-trimethylaniline (B148799) makes it an ideal precursor for a variety of bulky ligands used in coordination chemistry and homogeneous catalysis. wikipedia.orglookchem.com These ligands are crucial for creating highly active and stable catalysts for a range of organic transformations.

2,4,6-Trimethylaniline is a key starting material for the synthesis of N-heterocyclic carbene (NHC) ligands, which are integral components of modern olefin metathesis catalysts, such as the second-generation Grubbs' catalyst. wikipedia.orgchemicalbook.comscbt.com The synthesis typically begins with the condensation of 2,4,6-trimethylaniline with glyoxal (B1671930) to form glyoxal-bis(mesitylimine). wikipedia.orgwikipedia.org This diimine is a direct precursor to the popular IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligand. wikipedia.orgwikipedia.org The IMes ligand, known for its strong σ-donating ability and significant steric bulk, is coordinated to a ruthenium metal center to form highly active and robust catalysts for olefin metathesis reactions. wikipedia.orgresearchgate.net

The general synthetic pathway to the IMes ligand precursor from 2,4,6-trimethylaniline is outlined below:

Table 1: Synthesis of IMes Precursor from 2,4,6-Trimethylaniline
Step Reactants Product Description
1 2,4,6-Trimethylaniline, Glyoxal Glyoxal-bis(mesitylimine) Condensation reaction to form the diimine. wikipedia.orgwikipedia.org

Beyond NHCs, 2,4,6-trimethylaniline is employed in the synthesis of other important ligand classes, namely 1,3-diketimines (often called NacNac ligands) and the aforementioned glyoxal-bis(mesitylimine).

Glyoxal-bis(mesitylimine) is a diimine ligand synthesized through the condensation of 2,4,6-trimethylaniline and glyoxal. wikipedia.orgmolbase.comdbpedia.org This yellow, soluble organic solid serves not only as a precursor to IMes but also as a ligand in its own right in coordination chemistry and catalysis. wikipedia.orgmolbase.com

1,3-Diketimines (HNacNac) are another class of versatile anionic bidentate ligands prepared from 2,4,6-trimethylaniline. wikipedia.org They are synthesized by the condensation of a 1,3-diketone (like acetylacetone) with two equivalents of the aniline (B41778). lookchem.comwikipedia.orgthermofisher.in The reaction involves replacing the carbonyl oxygen atoms of the diketone with NR groups, where R is the bulky mesityl group from 2,4,6-trimethylaniline. wikipedia.org Due to the steric hindrance of the aniline, these condensation reactions may require prolonged reaction times. wikipedia.org The resulting NacNac ligands, with their adjustable steric properties, are highly effective at stabilizing transition metals in various oxidation states. wikipedia.org

Cross-Coupling Reactions Facilitated by 2,4,6-Trimethylaniline Derivatives

The steric hindrance of 2,4,6-trimethylaniline makes it a challenging, yet important, substrate and nucleophile in cross-coupling reactions. Its successful coupling provides access to sterically encumbered diarylamines, which are valuable motifs in materials science and medicinal chemistry.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. uwindsor.ca When using sterically hindered anilines like 2,4,6-trimethylaniline, the reaction requires carefully designed catalytic systems. The steric bulk around the nitrogen atom can impede coordination to the palladium center and subsequent reductive elimination, which are key steps in the catalytic cycle. uwindsor.cacollectionscanada.gc.ca

Researchers have developed specialized palladium complexes and ligands to overcome these challenges. For instance, Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes with bulky NHC ligands have shown enhanced reactivity in the amination of aryl chlorides with hindered anilines. collectionscanada.gc.ca In one study, the sterically demanding 2,4,6-trimethylaniline was successfully coupled with para-chlorotoluene using a palladium complex with a cyclic (alkyl)(amino)carbene (CAAC) ligand, achieving a 91% yield at 90 °C. nih.gov Similarly, N-(4-Methoxyphenyl)-2,4,6-trimethylaniline was synthesized in 95% yield by coupling 2,4,6-trimethylaniline and 4-chloroanisole (B146269) using a palladium catalyst with a bulky phosphine (B1218219) ligand. acs.org

Table 2: Examples of Pd-Catalyzed Amination with 2,4,6-Trimethylaniline

Aryl Halide Catalyst System Base Product Yield Reference
para-Chlorotoluene (CAAC)Pd(py) complex KOtBu N-(p-tolyl)-2,4,6-trimethylaniline 91% nih.gov
4-Chloroanisole Pd complex with DTBNpP ligand NaOtBu N-(4-Methoxyphenyl)-2,4,6-trimethylaniline 95% acs.org
2-Chloro-1,3,5-triisopropylbenzene Pd(OAc)2 / Carbazolyl-phosphine ligand NaOtBu N-(2,4,6-triisopropylphenyl)-2,4,6-trimethylaniline High thieme-connect.de

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions. escholarship.orgacs.org Nickel catalysts are particularly effective for coupling aryl chlorides with a range of amines, including sterically demanding ones like 2,4,6-trimethylaniline.

A catalyst system comprising Ni(0) and a bulky NHC ligand, 1,3-bis(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene (SIPr), was shown to be effective for the arylation of hindered anilines. acs.org The coupling of chlorobenzene (B131634) with 2,4,6-trimethylaniline proceeded in 91% yield using this system. acs.org Even more hindered anilines like 2,6-diisopropylaniline (B50358) could be coupled, albeit in lower yields. acs.org Other well-defined nickel(0) precatalysts stabilized by electron-withdrawing alkenes have also demonstrated high efficiency. nih.gov One such catalyst successfully coupled 2,4,6-trimethylaniline with an N-heterocyclic aryl chloride, highlighting the system's tolerance for challenging substrates. nih.gov

The merger of nickel catalysis with photoredox catalysis has enabled C-N bond formation under remarkably mild conditions. escholarship.orgacs.org These dual catalytic systems can overcome the high activation barriers associated with traditional cross-coupling methods, particularly for less reactive nucleophiles. escholarship.org However, the mechanisms of these reactions are complex and still under investigation. escholarship.orgrsc.org

Several mechanistic pathways have been proposed. One common proposal involves a Ni(I)/Ni(III) catalytic cycle that is initiated and sustained by the photocatalyst. acs.orgosti.gov In this cycle, the excited photocatalyst (e.g., an iridium complex) reduces a Ni(II) precatalyst to a reactive Ni(I) species. This Ni(I) complex can then undergo oxidative addition with the aryl halide to form a Ni(III) intermediate, which, after amine coordination, reductively eliminates the C-N coupled product and regenerates a Ni(I) species. acs.orgosti.gov

An alternative mechanism, proposed for reactions involving weak N-nucleophiles, involves a Ni(0)/Ni(II)/Ni(III) cycle. escholarship.org Here, the photocatalyst generates the active Ni(0) species, which undergoes oxidative addition with the aryl halide to form a Ni(II) complex. This complex then interacts with the amine and the photocatalyst in subsequent steps to complete the cycle. escholarship.orgacs.org For certain C-N cross-couplings, a radical mechanism has also been suggested, where single electron transfer (SET) and hydrogen atom transfer (HAT) generate a nitrogen-centered radical that is then captured by a Ni(II) species. rsc.org The steric properties of the aniline nucleophile can significantly influence which mechanistic pathway is favored. rsc.org

Nickel-Catalyzed Amination of Aryl Halides with Sterically Demanding Nucleophiles

Structure-Reactivity Relationships in Sterically Hindered Aniline Coupling

The coupling of sterically hindered anilines is a persistent challenge in the synthesis of complex molecules, particularly in the fields of materials science and medicinal chemistry. The presence of ortho-substituents, such as the two methyl groups in 2,4,6-trimethylaniline, significantly impacts the nucleophilicity of the amine and its ability to coordinate to a metal center, a crucial step in many cross-coupling reactions.

Research into nickel-catalyzed photoredox reactions has shed light on the structure-reactivity relationships of hindered anilines. chemrxiv.orgacs.org In these studies, the reactivity of various electronically and sterically differentiated anilines was assessed. It was observed that ortho-substituted anilines with significant steric bulk (defined by a Boltzmann-weighted buried volume greater than 45%) generally exhibit slower reaction rates. chemrxiv.orgacs.org

Interestingly, 2,4,6-trimethylaniline was found to react at a rate comparable to that of 4-(trifluoromethyl)aniline (B29031), an aniline that is electronically deactivated but sterically unhindered at the ortho positions. chemrxiv.orgacs.org This suggests a complex interplay between steric and electronic factors. The three methyl groups on the trimethylaniline ring are electron-donating, which increases the electron density on the nitrogen atom, enhancing its nucleophilicity. This electronic effect appears to counteract the negative impact of the steric hindrance from the ortho-methyl groups.

The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom further modulates this reactivity. The electron-withdrawing nature of the carbonyl group in the Boc moiety reduces the nucleophilicity of the aniline nitrogen compared to the unprotected amine. However, it also influences the stability of intermediates in a catalytic cycle. In palladium-catalyzed C-N cross-coupling reactions, the use of bulky phosphine ligands like di(tert-butyl)neopentylphosphine (DTBNpP) has enabled the successful coupling of highly hindered anilines, including 2,4,6-trimethylaniline, with aryl chlorides. acs.org

Table 1: Reactivity Comparison of Substituted Anilines in Ni-Catalyzed Cross-Coupling

Aniline Derivative Key Feature Observed Reactivity Probable Reason Reference
2,4,6-Trimethylaniline High Steric Hindrance, Electron-Rich Moderate, comparable to 4-(trifluoromethyl)aniline Electronic donation from methyl groups counteracts steric hindrance. chemrxiv.orgacs.org
2,6-Di-tert-butylaniline Extreme Steric Hindrance Ineffective Steric bulk is too great for effective coupling. chemrxiv.org
4-(Trifluoromethyl)aniline Electron-Deficient, Sterically Unhindered Moderate Electron-withdrawing group reduces nucleophilicity. chemrxiv.orgacs.org

| Aniline | Unsubstituted | High | No steric hindrance, moderate nucleophilicity. | uni-regensburg.de |

Copper-Catalyzed Aminations of Challenging Substrates

Copper-catalyzed amination, particularly the Ullmann condensation and related C-N cross-coupling reactions, provides a crucial method for the synthesis of aryl amines. The use of sterically hindered anilines like Boc-2,4,6-trimethylaniline in these reactions is challenging due to the difficulty of the hindered nucleophile approaching the copper center. However, advancements in ligand design have enabled some of these difficult transformations.

While direct examples using this compound are sparse, the principles derived from studies on related systems are informative. For copper-catalyzed aminations of aryl chlorides, the development of highly sterically encumbered N¹,N²-diaryl diamine ligands has been pivotal. nih.gov These ligands prevent catalyst deactivation pathways, such as ligand N-arylation, allowing reactions to proceed under milder conditions. nih.gov The success with these systems suggests that a carefully chosen ligand could facilitate the coupling of even highly hindered nucleophiles like this compound.

Furthermore, copper-catalyzed methods have been developed for the synthesis of sterically hindered α-amino carbonyl compounds, highlighting the utility of copper in forming C-N bonds in crowded environments. acs.org The Boc group is frequently employed in such reactions as it can be readily removed post-coupling, providing access to the free amine.

Mechanistic Studies of 2,4,6-Trimethylaniline Participation in Reaction Mechanisms

The unique electronic and steric properties of 2,4,6-trimethylaniline and its derivatives mean they can participate in reaction mechanisms in distinct ways, either as a primary reactant (nucleophile) or as a catalyst itself.

Role as a Nucleophile in N-H Insertion Reactions

In N-H insertion reactions, an amine attacks a metal-carbene intermediate. The nucleophilicity of the amine is a key factor in the success of this transformation. Studies involving the copper-catalyzed reaction of anilines with diazo compounds to form o-arylamino phenols have shown that the reaction is sensitive to both the electronic and steric properties of the aniline. mdpi.com

Specifically, the transformation gives better yields with more electron-rich anilines, confirming the role of the aniline as the nucleophile in the key C-N bond-forming step. mdpi.com Conversely, the reaction gives lower yields for ortho-substituted anilines due to steric hindrance. mdpi.com This indicates that while the electron-donating methyl groups of 2,4,6-trimethylaniline enhance its nucleophilicity, the ortho-methyl groups sterically impede its approach to the carbene center. The addition of a Boc group would further decrease the nucleophilicity of the nitrogen atom, making N-H insertion reactions with this compound even more challenging and likely requiring highly reactive carbene precursors or highly active catalysts.

Catalytic Role in Halogenation Processes

A fascinating aspect of 2,4,6-trimethylaniline is its ability to act as an organocatalyst in electrophilic halogenation reactions. Research has shown that arylamines can catalyze the halogenation of a wide variety of aromatic and heteroaromatic compounds using common and inexpensive N-halosuccinimides (NXS), such as NCS, NBS, and NIS. researchgate.netnih.gov

The proposed mechanism involves the aniline acting as a halogen transfer agent. The aniline catalyst reacts with the N-halosuccinimide to form an N-halo arylamine intermediate. nih.gov This intermediate is a highly reactive, yet selective, electrophilic halogen source. The reactivity of the catalyst can be tuned by altering the electronic properties of the aniline's arene ring. For instance, electron-donating groups on the aniline, like the methyl groups in 2,4,6-trimethylaniline, enhance the catalytic activity. acs.orgnih.gov More detailed DFT calculations suggest a mechanism where the aniline and the resulting imine act as efficient shuttles for the halonium ion (X⁺) and protons, respectively, facilitated by an arenium intermediate. researchgate.net

This catalytic system offers a significant advantage over uncatalyzed reactions, enabling the halogenation of less reactive substrates under mild conditions with high selectivity. acs.orgresearchgate.net The choice between different aniline catalysts, such as 2,4,6-trimethylaniline and the more electron-deficient 2,4,6-trifluoroaniline, allows for the optimization of reaction conditions for specific substrates and halogenating agents (chlorination, bromination, or iodination). acs.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,4,6-Trimethylaniline
4-(Trifluoromethyl)aniline
2,6-Di-tert-butylaniline
Aniline
4-Chloroanisole
N-halosuccinimide (NXS)
N-chlorosuccinimide (NCS)
N-bromosuccinimide (NBS)
N-iodosuccinimide (NIS)
2,4,6-Trifluoroaniline
Di(tert-butyl)neopentylphosphine (DTBNpP)
Palladium
Copper

Theoretical and Spectroscopic Investigations of 2,4,6 Trimethylaniline Reactivity

Computational Analysis of Steric and Electronic Effects

Computational chemistry offers profound insights into the reactivity of molecules like 2,4,6-trimethylaniline (B148799) and its derivatives by dissecting the intricate interplay of steric and electronic factors. The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the aniline (B41778) nitrogen, along with the methyl groups at the ortho (2,6) and para (4) positions, significantly influences the molecule's conformational preferences, electronic distribution, and, consequently, its chemical behavior.

Steric Hindrance: The three methyl groups on the aniline ring, particularly the two at the ortho positions, create substantial steric bulk around the amino group. This steric hindrance impedes the approach of reagents, influencing reaction rates and, in some cases, dictating the regioselectivity of reactions. The bulky Boc group further exacerbates this steric crowding. Computational models can quantify this steric hindrance through parameters like buried volume, which describes the space occupied by a ligand or substituent. For instance, studies on sterically differentiated anilines have shown that those with higher buried volumes exhibit slower reaction rates in cross-coupling reactions. acs.org Specifically, 2,4,6-trimethylaniline was found to react at a comparable rate to the electronically deactivated 4-(trifluoromethyl)aniline (B29031) in a nickel-catalyzed C-N cross-coupling, highlighting the significance of steric effects over electronic effects in this case. acs.orguni-regensburg.de

Electronic Effects: The methyl groups are weak electron-donating groups through an inductive effect, which increases the electron density on the aromatic ring and the nitrogen atom. This enhanced nucleophilicity of the nitrogen is, however, modulated by the electron-withdrawing nature of the Boc group. Density Functional Theory (DFT) calculations are instrumental in visualizing and quantifying these electronic effects. core.ac.ukbath.ac.uk Parameters such as the partial charge on the nitrogen atom and the energies of the frontier molecular orbitals (HOMO and LUMO) can be calculated to predict reactivity. For example, a more negative partial charge on the nitrogen atom generally correlates with higher nucleophilicity. nih.gov However, the steric hindrance from the ortho-methyl groups can force the Boc-amino group out of the plane of the aromatic ring, disrupting the π-conjugation and thereby reducing the electron-donating resonance effect of the nitrogen. mdpi.com This twisting of the amino group due to steric interactions has been shown to weaken the electron-donor properties in N,N-2,6-tetramethylaniline. mdpi.com

Computational studies, often employing DFT, can model the transition states of reactions involving Boc-2,4,6-trimethylaniline to understand how steric and electronic factors influence activation energies. core.ac.uk For example, in acylation reactions, the steric bulk may favor the formation of mono-acylated products by hindering a second acylation step. semanticscholar.org

Table 1: Calculated Physicochemical Properties of Aniline Derivatives
DerivativeCalculated ParameterValueSignificance
Substituted AnilinesNitrogen Partial ChargeVaries with substituentPredictor for N-acetylation. nih.gov
Substituted AnilinesNucleophilic Susceptibility (para-carbon)Higher for electron-withdrawing groupsPredictor for oxanilic acid formation. nih.gov
2,N,N-trimethylanilineσp substituent constantWeak electron-donorStrong steric interactions reduce electron donation. mdpi.com

Elucidation of Reaction Mechanisms via Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the reaction mechanisms of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide real-time information about the structural transformations occurring during a chemical reaction.

NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for tracking the progress of reactions involving this compound. rsc.orgchemicalbook.comspectrabase.com The chemical shifts of the protons and carbons in the starting material, intermediates, and products provide a detailed picture of the reaction pathway. For instance, in a deprotection reaction to remove the Boc group, the disappearance of the characteristic singlet for the tert-butyl protons (around 1.3-1.5 ppm in ¹H NMR) and the associated carbon signals in ¹³C NMR would indicate the progress of the reaction. rsc.org Similarly, in acylation reactions, the appearance of new signals corresponding to the acyl group and shifts in the aromatic and amine protons would confirm the formation of the acylated product. rsc.orgacs.orgcram.com Kinetic studies using NMR can also be performed to determine reaction rates and orders, providing further mechanistic insights. uni-regensburg.de

IR Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The strong C=O stretching vibration of the Boc group (typically around 1700-1750 cm⁻¹) is a key diagnostic peak. rsc.orgcram.com The N-H stretching vibration of the protected amine (around 3300-3400 cm⁻¹) is also an important feature. cdnsciencepub.com During a reaction, changes in the IR spectrum can be monitored to follow the transformation of functional groups. For example, in a successful acylation of the aniline nitrogen (after deprotection), the appearance of a new amide C=O stretch (around 1650 cm⁻¹) would be observed. semanticscholar.orgcram.com

Mass Spectrometry: Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to identify the products and any intermediates formed during a reaction. gre.ac.uknih.gov It provides the molecular weight of the compounds, and fragmentation patterns can give clues about their structure. This is crucial for confirming the identity of the final product and for detecting any side products, which can help in refining the proposed reaction mechanism.

Table 2: Key Spectroscopic Data for 2,4,6-Trimethylaniline and Derivatives
Compound/Functional GroupSpectroscopic TechniqueCharacteristic SignalReference
2,4,6-Trimethylaniline¹H NMR (CDCl₃)δ 6.85 (s, 2H, Ar-H), 3.61 (s, 2H, NH₂), 2.28 (s, 3H, p-CH₃), 2.21 (s, 6H, o-CH₃) chemicalbook.comgre.ac.uk
2,4,6-Trimethylaniline¹³C NMR (CDCl₃)δ 142.3, 129.0, 128.8, 121.9, 20.6, 18.2 rsc.org
Boc-protected AmineIRC=O stretch at ~1700-1750 cm⁻¹ rsc.org
Amide (from acylation)IRC=O stretch at ~1650 cm⁻¹ semanticscholar.orgcram.com

Quantitative Structure-Activity Relationships (QSAR) for Aniline Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For aniline derivatives, QSAR models are developed to predict various properties, from toxicity and carcinogenicity to reactivity in specific chemical transformations. cust.edu.twijlpr.comnih.gov

While specific QSAR studies focusing solely on this compound are not abundant, the principles and parameters used in QSAR for general aniline derivatives are directly applicable. These models typically use a variety of molecular descriptors that quantify the steric, electronic, and hydrophobic properties of the molecules.

Key Descriptors in Aniline QSAR:

Electronic Descriptors: These include Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents, and calculated parameters like atomic charges and orbital energies. nih.govmdpi.com For instance, the partial charge on the amine nitrogen has been shown to be a crucial parameter for predicting the N-acetylation of anilines. nih.gov

Steric Descriptors: Parameters like molar refractivity, van der Waals volume, and sterimol parameters quantify the size and shape of substituents. nih.gov These are particularly important for understanding the reactivity of sterically hindered anilines like 2,4,6-trimethylaniline.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity and is often correlated with the ability of a compound to cross cell membranes. nih.govnih.gov

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, such as molecular connectivity indices, which encode information about the size, branching, and shape of the molecule. cust.edu.twijlpr.com

Applications to this compound: A QSAR model for a series of aniline derivatives in a particular reaction could predict the reactivity of this compound based on its specific descriptors. For example, in a study of N-acylanilines as chemical hybridizing agents, QSAR models indicated that the field effect (Fp) and resonance constant (R) of aromatic substituents, along with the parachor (P) of the acyl group, were significant contributors to the observed activity. nih.gov The presence of electron-withdrawing groups has also been shown to increase the antimicrobial activity of some anilide derivatives. cust.edu.tw Such models can guide the design of new aniline derivatives with desired properties by predicting the effect of different substituents.

Table 3: Common Descriptors in QSAR Studies of Aniline Derivatives
Descriptor TypeExample DescriptorInformation EncodedRelevance to Aniline Derivatives
ElectronicHammett Constant (σ)Electron-donating/withdrawing ability of substituentsCorrelates with reactivity in electrophilic and nucleophilic reactions. nih.gov
Stericvan der Waals VolumeMolecular size and bulkImportant for sterically hindered anilines. nih.gov
HydrophobiclogPLipophilicityPredicts membrane permeability and bioavailability. nih.govnih.gov
TopologicalMolecular Connectivity Index (χ)Molecular branching and shapeUsed to model various biological activities. cust.edu.twijlpr.com

Broader Impact and Future Directions in Research on N Boc 2,4,6 Trimethylaniline

Synthetic Utility in Pharmaceuticals and Agrochemicals

The strategic use of protecting groups is a cornerstone of modern medicinal and agricultural chemistry, enabling the efficient construction of complex, biologically active molecules. Boc-2,4,6-trimethylaniline serves as a key building block in this context, where the sterically hindered and electron-rich trimethylphenyl moiety can be incorporated into larger molecular scaffolds. The Boc group's role is to prevent the nucleophilic amine from participating in unwanted side reactions during the synthetic sequence. organic-chemistry.org

The versatility of N-Boc protected anilines makes them valuable intermediates in the synthesis of a range of pharmaceuticals and agrochemicals. chemimpex.com The general strategy involves using the Boc-protected aniline (B41778) in coupling reactions or other transformations, followed by the removal of the Boc group at a suitable stage to reveal the free amine for further functionalization or as part of the final target structure. This approach is essential for producing value-added fine chemicals, including active pharmaceutical ingredients (APIs) and pesticides. lookchem.comguidechem.com

A notable application highlighting the utility of this compound is in the synthesis of novel therapeutic agents. For instance, a mild deprotection method for N-Boc-2,4,6-trimethylaniline using oxalyl chloride in methanol (B129727) has been successfully applied to a hybrid, medicinally active compound. lookchem.comresearchgate.net This compound is a novel dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and DNA polymerase gamma (DNA Pol γ), targets of significant interest in cancer therapy and other diseases. lookchem.comresearchgate.net The ability to deprotect the amine under gentle conditions (room temperature, high yield) is crucial for preserving the integrity of the complex and potentially sensitive functional groups present in the drug molecule. researchgate.net

Future research in this area is likely to focus on expanding the library of bioactive compounds derived from this building block. The unique steric and electronic properties of the 2,4,6-trimethylaniline (B148799) core can be exploited to fine-tune the pharmacological profile of new drug candidates. Furthermore, the development of even more efficient and selective coupling and deprotection methodologies will continue to enhance its role in the synthesis of next-generation pharmaceuticals and agrochemicals. rsc.orgnih.gov

Innovations in Dye Chemistry and Pigment Synthesis

The precursor to this compound, 2,4,6-trimethylaniline (also known as mesidine), has a long-standing history as a key intermediate in the manufacture of dyes and pigments. guidechem.comwikipedia.orgnih.gov It is used in the production of various colorants, including Acid Blue 129, which finds application in histochemistry studies. guidechem.com The introduction of the Boc protecting group offers a sophisticated tool for innovation in this field, allowing for the synthesis of more complex and tailored dye structures.

While direct reports on the large-scale industrial use of this compound for dye synthesis are not prevalent, its application follows from the fundamental principles of modern organic synthesis. The Boc group can be used to temporarily block the amine functionality while other parts of the molecule are modified, for example, through sulfonation, halogenation, or coupling reactions to build larger chromophoric systems. Once the desired molecular architecture is in place, the Boc group is removed to yield the final dye. This approach allows for greater control over the final properties of the dye, such as its color, solubility, and fastness.

Research in this area is moving towards creating "smart" or functional dyes. These are molecules that do more than just impart color; they may change color in response to environmental stimuli (e.g., pH, temperature, or the presence of specific analytes) or possess specific photophysical properties for use in applications like organic light-emitting diodes (OLEDs) or as fluorescent probes. The use of this compound as a sterically hindered building block could lead to dyes with enhanced stability and unique spectroscopic properties. The development of novel azo pigments often involves the treatment of the pigment with amines to modify their physical properties; the controlled introduction and subsequent removal of a Boc-protected amine could offer a new avenue for pigment surface modification. google.com

Emerging Applications in Material Science and Advanced Organic Frameworks

The unique structural features of the 2,4,6-trimethylaniline scaffold, particularly its bulkiness, make it a valuable component in the design of advanced materials. The Boc-protected form, this compound, provides a reactive handle that can be strategically unveiled during the synthesis of complex macromolecular structures like ligands for catalysis and porous crystalline materials.

Ligands for Catalysis: 2,4,6-Trimethylaniline is a precursor to a variety of bulky ligands that are crucial in coordination chemistry and catalysis. wikipedia.org For example, it is used to prepare N-heterocyclic carbene (NHC) ligands, such as those found in the highly successful Grubbs' catalysts for olefin metathesis. wikipedia.org The synthesis of these complex ligands often requires multiple steps, and the use of a Boc protecting group can facilitate a more controlled and higher-yielding pathway. By protecting the amine, other transformations can be carried out on the aromatic ring or side chains before the final cyclization to form the NHC ring.

Advanced Organic Frameworks: There is growing interest in using building blocks like 2,4,6-trimethylaniline for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). uchicago.edumit.edu These materials are characterized by their high porosity and ordered crystalline structures, making them promising for applications in gas storage, separation, and catalysis. mdpi.comsanedi.org.za

Metal-Organic Frameworks (MOFs): MOFs are constructed from metal ions or clusters linked together by organic molecules (linkers). A patent has described the use of 2,4,6-trimethylaniline in the context of MOF synthesis. uchicago.edumit.edu The Boc-protected derivative can be used to create functionalized linkers. The Boc group could be retained in the final structure to modify the pore environment or removed post-synthesis to expose reactive amine sites within the framework, which can then be used for post-synthetic modification, such as grafting catalytic species.

Covalent Organic Frameworks (COFs): COFs are porous polymers with a crystalline structure built entirely from light elements linked by strong covalent bonds. mdpi.comresearchgate.net The synthesis of COFs relies on reversible bond-forming reactions that allow for "error-checking" and the formation of an ordered structure. This compound could be incorporated into COF linkers. The bulky trimethylphenyl groups would influence the stacking and porosity of the resulting framework, while the Boc-protected amine offers a site for future functionalization. For instance, vinylene-linked COFs derived from substituted pyridines have been shown to be effective catalysts for esterification reactions. nih.gov Similarly, benzoxazole-linked COFs show promise in photocatalysis. rsc.org The incorporation of a functional group precursor like this compound could pave the way for new COFs with tailored catalytic or adsorptive properties.

Future research will likely explore the synthesis of novel MOFs and COFs using this compound and its derivatives to create materials with precisely controlled pore sizes and chemical functionalities for targeted applications in catalysis, sensing, and environmental remediation.

Sustainable Chemical Processes and Methodologies

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly influencing the design of synthetic routes. The production and use of this compound are being examined through this lens, leading to innovations in both its synthesis and deprotection.

Synthesis: The traditional industrial synthesis of 2,4,6-trimethylaniline involves the nitration of mesitylene (B46885) followed by reduction. wikipedia.orgchemicalbook.com This process often uses a mixture of sulfuric and nitric acids for nitration, generating large volumes of acidic waste. chemicalbook.com The subsequent reduction step can also produce significant waste streams. To address these environmental concerns, research is focused on developing cleaner, catalytic methods. For example, a patented method describes the use of a Nickel catalyst for the catalytic hydrogenation step, which can offer higher yields and cleaner product profiles compared to older reduction methods. google.com The protection of the resulting amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a well-established reaction, and optimizing this step to use catalytic promoters and minimize solvent use is an ongoing area of research. researchgate.net

Deprotection: The removal of the Boc group traditionally requires strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, which are corrosive and generate stoichiometric waste. mcours.net A significant area of research is the development of milder and more sustainable deprotection protocols. Recent advancements include:

Water-mediated deprotection: It has been demonstrated that the N-Boc group can be selectively removed with excellent yields simply by using water at elevated temperatures (reflux), completely avoiding the need for acid catalysts or organic solvents. mcours.net This represents a significant step forward in green chemistry.

Mild acid catalysis: The use of aqueous phosphoric acid has been reported as an environmentally benign, mild, and selective reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org

Oxalyl chloride in methanol: As mentioned previously, a method using oxalyl chloride in methanol allows for the deprotection of N-Boc-2,4,6-trimethylaniline at room temperature in high yield. lookchem.comresearchgate.netnih.gov This avoids the harsh conditions of strong, non-volatile acids.

One-Pot Procedures: Another sustainable strategy is the development of "one-pot" or tandem reactions that reduce the number of separate workup and purification steps, thereby saving time, solvents, and energy. For example, methods have been developed for the direct synthesis of amides from N-Boc-protected amines without first isolating the deprotected amine. nih.gov Similarly, a one-pot tandem direct reductive amination followed by N-Boc protection allows for the efficient synthesis of N-Boc protected secondary amines. nih.gov

The future of chemical synthesis involving this compound will undoubtedly be shaped by the continued pursuit of greener reaction conditions, including the use of renewable solvents, catalytic systems, and processes that maximize atom economy while minimizing environmental impact. rsc.org

Q & A

Q. Critical Parameters :

  • Temperature control during nitration prevents oxidation of methyl groups.
  • Reducing agent selection : Fe/HCl is cost-effective but may require post-reaction filtration.
  • Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) optimizes coupling reactions in derivative synthesis .

Which spectroscopic and chromatographic methods are most effective for characterizing 2,4,6-trimethylaniline and its derivatives?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at positions 2, 4, 6) and detects impurities .
  • GC-MS/HPLC : Determines purity and quantifies trace byproducts.
  • X-ray Crystallography : Resolves crystal structures using programs like SHELXL. For example, triflate salts of 2,4,6-trimethylaniline derivatives were analyzed to confirm hydrogen-bonding networks .
  • Spectrophotometry : Diazotized trimethylaniline in micellar media (e.g., sodium dodecyl sulfate) enhances sensitivity for detecting carbamate pesticides .

How can researchers resolve discrepancies in thermal decomposition data of 2,4,6-trimethylaniline salts observed in different studies?

Advanced Research Question
Contradictory results in thermogravimetric (TG) and differential scanning calorimetry (DSC) studies (e.g., nitrate vs. perchlorate salts) require:

Standardized Protocols : Control heating rates (e.g., 5°C/min) and atmospheric conditions (N₂ vs. air).

Complementary Techniques : Pair TG-DSC with ignition delay tests to assess explosive properties .

Sample Integrity Verification : Cross-reference with crystallographic data to rule out structural defects .

What strategies optimize the use of 2,4,6-trimethylaniline in catalytic systems, such as Rhodium-catalyzed multicomponent reactions?

Advanced Research Question
In Rh-catalyzed propargylamine synthesis:

  • Ligand Design : Electron-donating methyl groups enhance metal coordination.
  • Reaction Parameters :
    • Solvent : Polar aprotic solvents (e.g., DCM) improve intermediate stability.
    • Stoichiometry : A 1:1 molar ratio of alkyne to amine minimizes side reactions.
  • Catalyst Loading : 0.05–0.1 mol% Rh achieves moderate-to-high yields .

How does the steric environment of 2,4,6-trimethylaniline influence its reactivity in electrophilic substitution reactions?

Advanced Research Question
The steric bulk of methyl groups directs electrophiles to less hindered positions:

  • Regioselectivity : Bromination occurs preferentially at the para position relative to the amine group in 3-bromo derivatives .
  • Computational Modeling : Density functional theory (DFT) predicts reaction pathways, validated experimentally via isotopic labeling .

What steps are essential for successful single-crystal X-ray diffraction analysis of 2,4,6-trimethylaniline derivatives?

Q. Methodological Guidance

Crystallization : Use slow evaporation (e.g., ethanol/water mixtures) to grow high-quality crystals.

Data Collection : Employ a diffractometer (e.g., Bruker APEX II) with Mo-Kα radiation.

Structure Refinement : Solve with SHELXS-97 and refine using SHELXL-97, targeting R-factors < 5%.

Validation : Check for disorders using PLATON or checkCIF .

How to mitigate methemoglobinemia risks when handling 2,4,6-trimethylaniline in laboratory settings?

Q. Methodological Guidance

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to limit inhalation exposure.
  • Emergency Protocols :
    • Skin Contact : Wash with soap/water immediately.
    • Ingestion : Administer activated charcoal and seek medical help.
  • Storage : Keep in amber bottles under inert gas (N₂/Ar) to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.